molecular formula C14H15ClN2O2 B13666495 tert-Butyl (8-chloroisoquinolin-3-yl)carbamate

tert-Butyl (8-chloroisoquinolin-3-yl)carbamate

Cat. No.: B13666495
M. Wt: 278.73 g/mol
InChI Key: MSYYESCLDNSMGR-UHFFFAOYSA-N
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Description

tert-Butyl (8-chloroisoquinolin-3-yl)carbamate is a chemical compound with the molecular formula C14H15ClN2O2 and a molecular weight of 278.73 g/mol . This compound is characterized by the presence of a tert-butyl carbamate group attached to an 8-chloroisoquinoline moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of tert-Butyl (8-chloroisoquinolin-3-yl)carbamate typically involves the reaction of 8-chloroisoquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .

Chemical Reactions Analysis

tert-Butyl (8-chloroisoquinolin-3-yl)carbamate can undergo various chemical reactions, including:

Scientific Research Applications

tert-Butyl (8-chloroisoquinolin-3-yl)carbamate is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of tert-Butyl (8-chloroisoquinolin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The isoquinoline moiety can interact with aromatic residues in protein binding sites, affecting the function of the target protein .

Comparison with Similar Compounds

tert-Butyl (8-chloroisoquinolin-3-yl)carbamate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C14H15ClN2O2

Molecular Weight

278.73 g/mol

IUPAC Name

tert-butyl N-(8-chloroisoquinolin-3-yl)carbamate

InChI

InChI=1S/C14H15ClN2O2/c1-14(2,3)19-13(18)17-12-7-9-5-4-6-11(15)10(9)8-16-12/h4-8H,1-3H3,(H,16,17,18)

InChI Key

MSYYESCLDNSMGR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C2C(=C1)C=CC=C2Cl

Origin of Product

United States

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